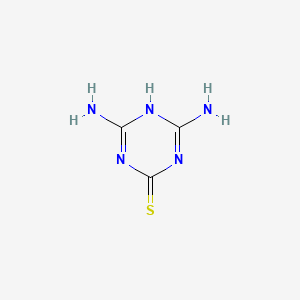
硫胺
描述
Thioammeline is a chemical compound that has been studied in various scientific publications . It is a derivative of the 1,3,5-triazine family .
Synthesis Analysis
The synthesis of Thioammeline has been reported in a study where xanthane hydride reacted with dicyandiamide . This reaction resulted in the formation of Thioammeline .
Molecular Structure Analysis
Thioammeline has a molecular formula of C3H5N5S . It contains a total of 14 bonds, including 9 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 2 guanidine derivatives, 2 primary amines (aliphatic), and 1 secondary amine (aliphatic) .
Chemical Reactions Analysis
Thioammeline is formed from the reaction of xanthane hydride with dicyandiamide . This reaction has been studied for its potential applications in various fields .
科学研究应用
硫嘌呤治疗患者的皮肤癌风险
与硫胺结构相关的硫嘌呤主要用于治疗炎症性肠病 (IBD)。然而,一项系统评价和荟萃分析显示,在 IBD 患者中,硫嘌呤的使用与皮肤癌风险增加相关,包括非黑色素瘤和黑色素瘤皮肤癌 (Huang et al., 2018)。这突显了一个重要的关注领域,需要仔细监测接受硫嘌呤治疗的患者。
噻唑衍生物的治疗作用
类似于硫胺的噻唑衍生物表现出各种治疗特性。例如,含有噻唑化合物的印度香附子已被研究其镇痛、抗焦虑和镇静作用。这项研究为疼痛和神经药理疾病的替代治疗提供了见解 (Uddin et al., 2018).
菠萝蛋白酶的免疫调节活性
与硫胺结构相关的菠萝蛋白酶在免疫调节活性方面显示出前景。一项安慰剂对照随机临床试验表明,菠萝蛋白酶显着影响炎症相关细胞因子。这对于治疗各种炎症性疾病和调节人体免疫系统至关重要 (Müller et al., 2013)。
焦糖着色成分预防小鼠糖尿病
焦糖色素中发现的 2-乙酰基-4-四羟基丁基咪唑 (THI) 与硫胺结构相似,已被研究其免疫抑制特性。它显着降低了小鼠的糖尿病患病率,突出了其作为免疫抑制剂的潜力 (Mandel et al., 1992)。
毛花卫矛的保肝特性
含有类硫胺化合物的毛花卫矛 (TH) 表现出保肝特性。一项研究表明,TH 的水提取物对大鼠 CCl4 诱导的肝损伤具有保护作用,表明其在治疗肝脏相关疾病方面的潜力 (Azza et al., 2012).
农业中的新烟碱类杀虫剂处理
噻虫胺是一种新烟碱类杀虫剂,其结构与硫胺相似,可提高农作物种子(如甜瓜和西瓜)的生理性能。农业技术的这一进步展示了硫胺相关化合物在提高作物产量和抗逆性方面的潜在应用 (Vanessa et al., 2017)。
作用机制
Mode of Action
It is known that thioammeline is produced from the reaction of xanthane hydride with dicyandiamide . The exact interaction of Thioammeline with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that thioammeline is a derivative of xanthane hydride, which has a wide range of applications including as a sulfur transfer agent in rubber vulcanization, sulfurization of oligonucleotides, and synthesis of 1,2,4-triazole and 1,2,4-dithiazole derivatives .
Result of Action
It has been reported that xanthane hydride, from which thioammeline is derived, has shown efficient carbon steel corrosion in neutral aqueous media .
属性
IUPAC Name |
2,6-diamino-1H-1,3,5-triazine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5S/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRIJSYATNFJXHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=S)N=C(N1)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061108 | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
767-17-9 | |
| Record name | Thioammeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=767-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000767179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thioammeline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,3,5-Triazine-2(1H)-thione, 4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diamino-1,3,5-triazine-2-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of thioammeline?
A: Thioammeline, also known as 4,6-diamino-1,3,5-triazine-2-thiol, possesses the molecular formula C3H5N5S. While the provided abstracts don't offer specific spectroscopic data, they highlight that thioammeline primarily exists in its thiol form (TA-) when complexed with metal ions. []
Q2: What are the catalytic properties and applications of thioammeline?
A: Thioammeline demonstrates significant catalytic activity in the iodine-azide reaction. This property allows for its use in determining trace amounts of iodine and ozone in solutions. [, ] For example, thioammeline can be used to determine 10-200 ng of iodine in a 5-ml sample by measuring the amount of thioammeline oxidized by iodine. [] This oxidation yields a product that doesn't induce the iodine-azide reaction, enabling quantification. []
Q3: How does thioammeline interact with metal ions?
A: Research indicates that both thioammeline (HTA) and its sodium salt (NaTA) coordinate with various metal ions (Cu(II), Ni(II), Co(II), Fe(III), VO(II), and Zn(II)) in their anionic thiol form (TA-). [] This interaction leads to the formation of neutral complexes with structures varying from square planar to tetrahedral and octahedral depending on the specific metal ion involved. []
Q4: What is known about the antibacterial activity of thioammeline?
A: Preliminary studies have explored the antibacterial activity of thioammeline, its sodium salt, and its metal complexes against Staphylococcus aureus. [] While specific results are not detailed in the provided abstracts, this research direction highlights the potential for thioammeline derivatives to possess antimicrobial properties.
Q5: Are there any analytical methods specifically designed for thioammeline?
A: Yes, research highlights the use of thioammeline and its disulfide derivative as analytical reagents. [] These compounds have shown utility in the determination of sulfides and cyanides, although the specific methodologies are not elaborated upon within the provided abstracts.
Q6: What are the environmental implications of using thioammeline?
A6: While the provided research focuses primarily on chemical properties and analytical applications, it lacks specific information on the environmental impact and degradation of thioammeline. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.
Q7: What is the historical context of thioammeline research?
A: One abstract delves into the historical aspect of thioammeline research by focusing on its formation through the interaction of dicyandiamide with thiocarbamide. [] This reaction pathway highlights an important synthetic route for thioammeline, contributing to the understanding of its origins and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




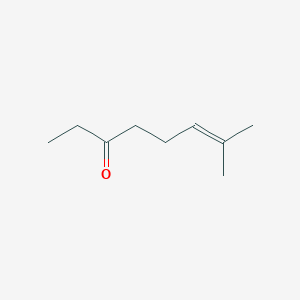

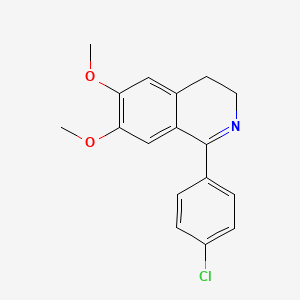
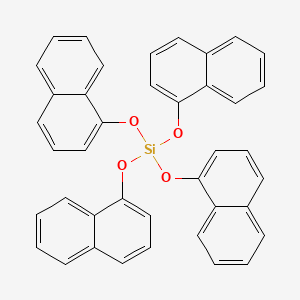


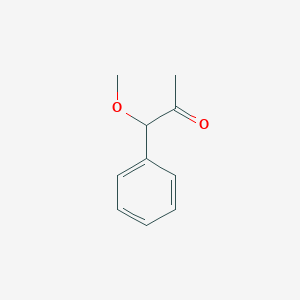
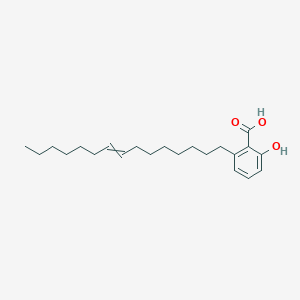
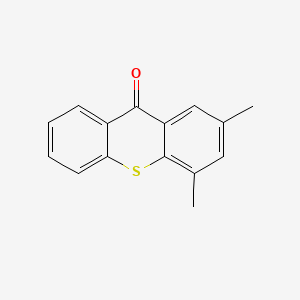


![Methyl 2-[(2-hydroxyethyl)amino]benzoate](/img/structure/B3057055.png)
